(3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propan-1-OL

Chiral resolution Enantiomeric purity Absolute configuration

Chiral purity is paramount in drug discovery, yet sourcing discrete enantiomers with defined stereochemistry remains a supply chain bottleneck. (3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propan-1-ol (CAS 1212930-17-0) directly addresses this need as a single (R)-enantiomer 1,3-amino alcohol building block. • Defined (R)-stereochemistry at C3 - eliminates chiral uncertainty in SAR studies and asymmetric synthesis. • 95% HPLC purity - suitable for research-scale synthesis where stereochemical integrity is critical. • Dual functionalization handles (primary amine & primary alcohol) enable rapid diversification while preserving the established stereocenter. • 5-Chloro-2-fluorophenyl motif - privileged fragment in kinase inhibitor design with calculated LogP ~1.86.

Molecular Formula C9H11ClFNO
Molecular Weight 203.64 g/mol
Cat. No. B13248708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propan-1-OL
Molecular FormulaC9H11ClFNO
Molecular Weight203.64 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(CCO)N)F
InChIInChI=1S/C9H11ClFNO/c10-6-1-2-8(11)7(5-6)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2/t9-/m1/s1
InChIKeyWPERATYSRCSPQN-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propan-1-OL Overview


(3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propan-1-OL (CAS 1212930-17-0) is a chiral 1,3-amino alcohol with molecular formula C9H11ClFNO and molecular weight 203.64 . The compound bears a 5-chloro-2-fluorophenyl substituent at the C3 position with defined (R) stereochemistry, distinguishing it from its (S)-enantiomer (CAS 1213973-06-8) . It belongs to the broader class of 3-amino-3-arylpropan-1-ol derivatives, a scaffold known in pharmaceutical patent literature for analgesic applications [1]. The compound is supplied primarily as a research intermediate with typical purity of 95% (HPLC) .

(3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propan-1-OL: Generic Substitution Limitations


The 3-amino-3-arylpropan-1-ol scaffold exhibits stereochemistry-dependent pharmacology across its patent class [1]. The (3R) enantiomer of the 5-chloro-2-fluorophenyl derivative is structurally distinct from the (3S) enantiomer and from analogs bearing alternative halogenation patterns (e.g., 4-chlorophenyl, 3,4-dichlorophenyl, or 4-fluorophenyl) [1]. Simple substitution with the racemate or the opposite enantiomer introduces a different spatial arrangement of the amino and hydroxyl groups relative to the aryl ring, which can alter binding to chiral biological targets. Furthermore, the 5-chloro-2-fluoro substitution pattern on the phenyl ring modulates both electronic properties and lipophilicity (calculated LogP ~1.86 ) relative to unsubstituted or mono-halogenated analogs, affecting molecular recognition. Without direct comparative data for this specific compound, the class-level inference from the patent literature [1] indicates that each enantiomer and substitution pattern should be treated as a distinct chemical entity for procurement purposes.

(3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propan-1-OL Differentiation Evidence


(3R) vs. (3S) Enantiomer Differentiation

The (3R) enantiomer (CAS 1212930-17-0) and the (3S) enantiomer (CAS 1213973-06-8) are distinct chemical entities with opposite optical rotation. While vendor datasheets for the (3R) compound list the specific rotation field without a reported value , the (S)-enantiomer is cataloged with CAS 1213973-06-8 . The calculated topological polar surface area (TPSA) for the (3R) compound is 46.25 Ų . No direct head-to-head chiral HPLC or optical rotation comparison data for these two enantiomers was identified in the open literature. This evidence dimension relies on the fundamental principle of enantiomeric differentiation: the (R) and (S) forms are non-superimposable mirror images and therefore cannot be interchanged in stereospecific syntheses or chiral biological assays.

Chiral resolution Enantiomeric purity Absolute configuration

Regioisomeric Scaffold Comparison

The target compound is a 3-amino-3-arylpropan-1-ol (1,3-amino alcohol), which is structurally distinct from the regioisomer 3-amino-1-(5-chloro-2-fluorophenyl)propan-1-ol . In the target compound, the amine and aryl substituent are both located at C3 while the primary hydroxyl is at C1; in the regioisomer, the hydroxyl is directly attached to the aryl-bearing carbon while the amine is at C3. This positional difference alters hydrogen-bonding geometry, with the target compound having calculated H-bond acceptors = 2 and H-bond donors = 2 , and rotatable bonds = 3 . The regioisomer would exhibit different intramolecular hydrogen-bonding patterns and reactivity toward derivatization (e.g., selective protection of the primary alcohol vs. benzylic alcohol).

Regiochemistry β-Amino alcohol Structural isomerism

Substitution Pattern vs. Common Aryl Analogs

Within the 3-amino-3-arylpropan-1-ol patent class (US 6410790) [1], the aryl ring substitution pattern varies across exemplified compounds. The 5-chloro-2-fluorophenyl motif in the target compound presents a distinct electronic and steric profile versus the more common 4-chlorophenyl, 3,4-dichlorophenyl, and 4-fluorophenyl analogs explicitly listed in the patent [1]. The calculated LogP for the target compound is 1.8613 . The ortho-fluoro substituent introduces an electron-withdrawing effect proximal to the chiral center, potentially influencing the basicity of the adjacent amine (pKa modulation) and the conformational preferences of the C3 substituent. No direct experimental LogP or pKa comparison data across this specific analog series was identified in public sources.

Halogen substitution Structure-activity relationship Lipophilicity modulation

(3R)-3-Amino-3-(5-chloro-2-fluorophenyl)propan-1-OL Application Scenarios


Chiral Building Block for Asymmetric Synthesis

The (3R) enantiomer serves as a defined-chirality intermediate for constructing more complex molecules via functionalization of the primary alcohol (e.g., oxidation to the aldehyde/carboxylic acid, or coupling to form ethers/esters) or the primary amine (e.g., amide bond formation, reductive amination) while retaining the established C3 stereocenter. This is supported by the compound's classification as a 3-amino-3-arylpropan-1-ol derivative, a scaffold used in analgesic drug development . The 95% purity specification [1] makes it suitable for research-scale synthesis where stereochemical integrity is paramount.

Chiral Chromatography Method Development

As a discrete enantiomer with CAS 1212930-17-0, distinct from the (S)-enantiomer (CAS 1213973-06-8) , this compound can serve as an authentic reference standard for developing chiral HPLC or SFC methods to separate or quantify enantiomeric mixtures of 3-amino-3-arylpropan-1-ols. The calculated LogP of 1.86 and TPSA of 46.25 Ų [1] inform initial chromatographic method development parameters.

Fragment-Based Drug Discovery (FBDD) Component

With a molecular weight of 203.64, 2 H-bond donors, 2 H-bond acceptors, and 3 rotatable bonds , the compound meets fragment-like physicochemical criteria. The 5-chloro-2-fluorophenyl motif is a privileged fragment in kinase inhibitor design [1]. The defined (R)-configuration enables exploration of stereochemistry-dependent binding in fragment screening campaigns against chiral biological targets such as kinases or GPCRs.

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